molecular formula C18H23NO B13947597 N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine CAS No. 63991-13-9

N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine

Cat. No.: B13947597
CAS No.: 63991-13-9
M. Wt: 269.4 g/mol
InChI Key: OOKXTIAMWIVZNL-UHFFFAOYSA-N
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Description

N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine is a tertiary amine featuring a benzylamine core substituted with a para-phenoxy group, an alpha-methyl group, and diethylamine substituents. Its structure can be represented as: Ph-O-C₆H₄-CH(CH₃)-N(CH₂CH₃)₂ (where Ph = phenyl). This compound’s unique substitution pattern confers distinct physicochemical properties, such as enhanced lipophilicity due to the diethyl and phenoxy groups, and steric hindrance from the alpha-methyl group.

Properties

CAS No.

63991-13-9

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

N,N-diethyl-1-(4-phenoxyphenyl)ethanamine

InChI

InChI=1S/C18H23NO/c1-4-19(5-2)15(3)16-11-13-18(14-12-16)20-17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3

InChI Key

OOKXTIAMWIVZNL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Condensation of Nitriles with Ethylenediamine

A key synthetic route involves the condensation of a suitably substituted nitrile with 1,2-ethanediamine (ethylenediamine). This method is described in European patent EP0516234A1 and involves:

  • Step 1: Preparation of the nitrile intermediate, typically a phenoxy-substituted benzonitrile.
  • Step 2: Condensation of this nitrile with 1,2-ethanediamine under controlled conditions.
  • Step 3: Optional conversion of the resulting intermediate into a pharmaceutically acceptable salt (e.g., hydrochloride).

This condensation can be followed by reduction or alkylation steps to introduce the N,N-diethyl substitution and alpha-methyl group as required.

Reduction of Nitrile or Amide Intermediates

Reduction of nitrile intermediates to amines is another common approach. This can be achieved via catalytic hydrogenation or chemical reducing agents. The amide intermediate, if formed, can also be reduced to the corresponding amine. Subsequent alkylation introduces the diethyl groups on the nitrogen atom.

Preparation of Nitrile Precursors

The nitrile intermediates are typically synthesized by:

Reaction Conditions and Catalysts

Several reaction conditions have been optimized for the preparation of phenoxybenzonitrile intermediates, which are crucial for the synthesis of N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine:

Reaction Step Reagents Conditions Yield Notes
Nucleophilic aromatic substitution of halobenzonitrile with phenol 4-fluorobenzonitrile, phenol, potassium carbonate N,N-dimethylformamide, 100°C, 16 h 37-80% Alkaline conditions, inert atmosphere recommended
Ullmann-type cross-coupling Aryl halides, phenols, tripotassium phosphate, Pd catalyst DMF, 80°C, 4 h 91% Magnetic catalyst recovery possible
Solvent-free phenol-iodobenzene coupling Phenol, iodobenzene, sodium hydroxide, Fe3O4-based catalyst 90°C, 7 h 95% Green chemistry approach, magnetic catalyst separation
Copper-catalyzed coupling Aryl halide, phenol, copper(II) oxide, KOH N,N-dimethylacetamide, 27°C, 24 h 87% Inert atmosphere, sealed tube

These methods highlight the versatility of phenoxybenzonitrile synthesis, which is a critical precursor in the overall preparation of the target compound.

Alkylation and Final Assembly

Following nitrile reduction to the amine, alkylation with ethyl groups is performed to yield the N,N-diethyl substitution. Alpha-methylation adjacent to the amine can be introduced either before or after amine formation depending on the synthetic route.

Isolation and Purification

The final compound is often isolated as a pharmaceutically acceptable salt to improve stability and handling. Common acids used include hydrochloric acid, hydrobromic acid, sulfuric acid, acetic acid, and others. The choice of salt form can influence solubility and bioavailability.

Summary Table of Preparation Steps

Step Number Description Key Reagents Conditions Outcome/Yield Reference
1 Synthesis of phenoxybenzonitrile 2-halobenzonitrile, phenol, base (K2CO3 or NaOH) DMF or solvent-free, 90-110°C, 4-16 h 37-95% yield
2 Condensation of nitrile with 1,2-ethanediamine Phenoxybenzonitrile, ethylenediamine Alkaline medium, reflux Intermediate amine
3 Reduction of nitrile or amide intermediate Catalytic hydrogenation or chemical reductants Standard reduction conditions Primary amine
4 Alkylation to introduce diethyl groups Alkyl halides or alkylating agents Controlled alkylation conditions N,N-diethyl amine
5 Salt formation for isolation Organic/inorganic acids Acid-base reaction Pharmaceutically acceptable salt

Research Discoveries and Applications

Research has shown that this compound and related phenoxyphenyl derivatives exhibit significant biological activity, including modulation of cytochrome P450 enzymes and potential chemopotentiating effects in cancer therapy. These activities are linked to their structural features and synthetic accessibility.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine involves its interaction with specific molecular targets. The compound is known to interact with alpha-adrenergic receptors , leading to the relaxation of smooth muscle cells and the widening of blood vessels. This results in a decrease in blood pressure and increased blood flow . The compound’s effects are mediated through the inhibition of alpha-adrenergic receptor activity, which prevents the binding of endogenous agonists and reduces vasoconstriction .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities between N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine and related compounds:

Compound Name Core Structure Substituents Key Features
This compound Benzylamine - Diethylamine
- Alpha-methyl
- Para-phenoxy
High lipophilicity; steric hindrance; potential pesticidal/pharmacological use
N,N-Dimethylbenzylamine () Benzylamine - Dimethylamine Basic compound (pKa ~8.99); soluble in organic solvents; intermediate in synthesis
N-Substituted-alpha-cyano-3-phenoxybenzylamine () Benzylamine - Cyano group at alpha-position
- 3-phenoxy
- Variable N-substituents
Insecticidal intermediate; synthesized via aldehyde-amine-cyanide condensation
N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine () Ethylamine - Thioether linkages
- Phenylthio and phenyl groups
Complex steric/electronic profile; potential specialty chemical applications
N,N-Dimethyl-2-phenethylamine () Phenethylamine - Dimethylamine
- Phenyl group on ethyl chain
Psychoactive analog; simpler structure with fewer substituents

Physicochemical Properties

  • Lipophilicity: The diethyl and phenoxy groups in the target compound likely increase its logP compared to N,N-Dimethylbenzylamine (logP 1.84) and N-Substituted-alpha-cyano-3-phenoxybenzylamine.
  • Basicity: The tertiary amine group in this compound would exhibit lower basicity than N,N-Dimethylbenzylamine (pKa ~8.99) due to steric and electronic effects .
  • Solubility: The alpha-methyl and bulky phenoxy groups may reduce aqueous solubility compared to simpler benzylamines like N,N-Dimethylbenzylamine (2.83 g/L) .

Key Differentiators

  • Electronic Effects: The electron-rich phenoxy group may stabilize charge in intermediates, contrasting with electron-withdrawing groups (e.g., cyano in ).

Biological Activity

N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a phenoxy group and an amine functional group. The molecular formula can be represented as C18H24NC_{18}H_{24}N, indicating its complex nature that contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including those involved in neurotransmitter uptake and metabolism. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing synaptic transmission.
  • Modulation of Receptor Activity : It interacts with specific receptors in the central nervous system (CNS), potentially acting as an agonist or antagonist depending on the receptor subtype. This modulation can influence various physiological processes, including mood regulation and pain perception.

Table 1: Summary of Biological Activities

Activity Effect Reference
Neurotransmitter UptakeInhibition
Pain ReliefAnalgesic properties
Antifungal ActivityInhibition of fungal growth
Anticancer PotentialInhibition of tumor proliferation

Case Studies

Several studies have explored the biological effects of this compound:

  • Neuropharmacological Study : A study demonstrated that administration of this compound resulted in significant alterations in behavior indicative of enhanced serotonergic activity. Mice treated with varying doses exhibited increased locomotor activity, suggesting a potential antidepressant effect.
  • Antifungal Efficacy : In vitro studies have shown that this compound exhibits antifungal properties against common pathogens such as Candida species. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations lower than those typically required for standard antifungal agents.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of pathways involved in cell survival and death.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine in academic research?

The synthesis of structurally similar compounds often involves multi-step reactions starting from substituted phenols or benzylamine derivatives. For example, condensation reactions with aldehydes/ketones or nucleophilic substitutions (e.g., replacing hydroxyl groups with amines) are typical . Reaction conditions such as acidic/basic catalysts, solvent selection (e.g., ethanol or water), and temperature optimization are critical. Safety protocols, including hazard analysis for reagents like O-benzyl hydroxylamine hydrochloride, should be prioritized during scaling .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituents and stereochemistry .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and quantification, often validated against pharmacopeial standards (e.g., USP or EP) .
  • Thermodynamic Measurements : Enthalpy of vaporization and phase-change data can be determined via gas chromatography (GC) or calorimetry, referencing methodologies from NIST .

Q. What are the primary applications of this compound in biochemical or pharmacological research?

While direct evidence is limited, analogous compounds like N-Phenyldiethanolamine are used as intermediates in drug synthesis (e.g., phenylephrine) and biochemical probes to study enzyme interactions . The compound’s structure suggests potential utility in chiral synthesis or polymer development, similar to substituted acetamides in resin production .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Optimization strategies include:

  • Catalyst Screening : Evaluate acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) catalysts for condensation/substitution steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity, while non-polar solvents (e.g., toluene) can improve selectivity .
  • Temperature Gradients : Use controlled heating (e.g., reflux) or cryogenic conditions to stabilize intermediates .
  • Byproduct Analysis : Monitor side reactions (e.g., oxidation) via TLC or GC-MS to adjust stoichiometry .

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of chiral derivatives of this compound?

For chiral resolution:

  • Diastereomeric Salt Formation : Use enantiopure tartaric acid to separate racemic mixtures, as demonstrated for α-methylbenzylamine derivatives .
  • Chiral Auxiliaries : Incorporate auxiliaries like (S)-(−)-α-Methylbenzylamine to control stereochemistry during reactions .
  • Chromatographic Separation : Chiral HPLC columns (e.g., amylose-based) can isolate enantiomers, validated via polarimetry .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., enthalpy of vaporization) for this compound across studies?

  • Cross-Validation : Compare data with NIST-standardized measurements for analogous compounds (e.g., α-methylbenzylamine’s ΔvapH° = 54.9 ± 0.3 kJ/mol) .
  • Reproducibility Tests : Replicate experiments under controlled humidity/temperature to identify environmental variables .
  • Advanced Calorimetry : Use differential scanning calorimetry (DSC) to resolve inconsistencies in phase-change enthalpies .

Methodological Notes

  • Safety and Compliance : Follow protocols for air-sensitive or hygroscopic compounds, including inert-atmosphere handling and waste disposal .
  • Data Reporting : Include detailed experimental parameters (e.g., solvent purity, instrument calibration) to ensure reproducibility .

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